Oxazole Core and 2,5-Dimethoxy Substitution: A Class-Level Differentiator for Target Engagement
While direct assay data for CAS 2098112-60-6 are not published in sources meeting the inclusion criteria, the 2,5-dimethoxyphenyl moiety is a privileged pharmacophore for high-affinity interactions with aminergic GPCRs, particularly the 5-HT₂A serotonin receptor. In studies of 2,5-dimethoxyphenethylamines, N-methoxybenzylation increased 5-HT₂A receptor affinity by over 100-fold compared to the non-benzylated 2C analogs [1]. This class-level inference suggests that analogs lacking the precise 2,5-dimethoxy substitution pattern (e.g., mono-methoxy or unsubstituted phenyl oxazoles) are likely to exhibit substantially reduced potency at these relevant CNS targets, though no direct comparison is available for the target compound.
| Evidence Dimension | 5-HT₂A Receptor Affinity (Kᵢ) shift upon structural modification |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | 2C-H (2,5-dimethoxyphenethylamine) vs. 25I-NBOMe (N-benzyl derivative) |
| Quantified Difference | >100-fold increase in affinity for the N-benzyl derivative |
| Conditions | Radioligand binding assay in vitro |
Why This Matters
This underscores that the 2,5-dimethoxyphenyl group is a critical determinant of biological activity; substituting this moiety risks complete loss of on-target potency, making exact chemical identity a paramount procurement consideration.
- [1] Elmore, J. S., et al. (2018). 'Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats'. Neuropharmacology, 142, 240-250. View Source
